(5-Amino-1-ethyl-1h-benzoimidazol-2-yl)-methanol dihydrochloride
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Overview
Description
(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-methanol dihydrochloride is a chemical compound with the molecular formula C10H13N3O•2HCl and a molecular weight of 264.15 g/mol. It is a derivative of benzoimidazole, a class of compounds known for their diverse biological activities and applications in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-methanol dihydrochloride typically involves the following steps:
Formation of 1-ethyl-1H-benzoimidazol-2-yl-methanol: This can be achieved by reacting ethylamine with 2-nitrobenzaldehyde in the presence of a reducing agent such as sodium borohydride.
Amination: The resulting compound is then subjected to amination to introduce the amino group at the 5-position. This can be done using ammonia or an ammonium salt under appropriate reaction conditions.
Formation of Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: (5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-methanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as iron powder, tin chloride, and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, alkyl halides, and amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitro compounds.
Reduction Products: Amines.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-methanol dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor binding.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-methanol dihydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system or process being studied.
Comparison with Similar Compounds
1-methyl-1H-benzoimidazol-2-yl-methanol
1-ethyl-1H-benzoimidazol-2-yl-methanol
5-nitro-1-ethyl-1H-benzoimidazol-2-yl-methanol
These compounds may differ in their reactivity, biological activity, and applications, highlighting the uniqueness of (5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-methanol dihydrochloride.
Properties
CAS No. |
1185293-79-1 |
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Molecular Formula |
C10H14ClN3O |
Molecular Weight |
227.69 g/mol |
IUPAC Name |
(5-amino-1-ethylbenzimidazol-2-yl)methanol;hydrochloride |
InChI |
InChI=1S/C10H13N3O.ClH/c1-2-13-9-4-3-7(11)5-8(9)12-10(13)6-14;/h3-5,14H,2,6,11H2,1H3;1H |
InChI Key |
UQXZVKNEEGFHEL-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)N)N=C1CO.Cl.Cl |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)N)N=C1CO.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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